molecular formula C16H20N2O3S B2671393 Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate CAS No. 1321722-14-8

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2671393
CAS No.: 1321722-14-8
M. Wt: 320.41
InChI Key: KEKVLLPRWCCSGO-MSUUIHNZSA-N
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Description

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a benzothiazole derivative featuring a propanoylimino substituent at the 2-position and an ethyl ester group at the 3-position of the heterocyclic core. The benzothiazole scaffold is aromatic and electron-deficient, which influences its reactivity and intermolecular interactions. The propanoylimino group introduces hydrogen-bonding capacity, while the ester moiety offers synthetic versatility, enabling further functionalization via hydrolysis or nucleophilic substitution .

Properties

IUPAC Name

ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-13(19)17-16-18(9-14(20)21-6-2)12-8-10(3)7-11(4)15(12)22-16/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKVLLPRWCCSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Formation of Propanoylimino Group: The propanoylimino group is introduced through a condensation reaction with propanoic acid or its derivatives.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole core or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The propanoylimino group may enhance binding affinity or specificity, while the ethyl acetate group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate are compared below with related compounds from the benzothiazole, imidazole, and thiazole families. Key differences in core heterocycles, substituents, and functional groups are highlighted (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents/Functional Groups Solubility Trends Reactivity Notes
This compound (Target) Benzothiazole 5,7-dimethyl; 2-propanoylimino; 3-ethyl ester Lipophilic (due to methyl groups) Ester hydrolysis slower (electron-withdrawing core)
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivatives Imidazo[2,1-b]thiazole Phenyl at 6-position; carboxylic acid or ester groups Moderate (polar substituents) Amino group reactivity (e.g., acylation)
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate Imidazole 2,5-diphenyl; 4-ethyl ester Low (aromatic substituents) Ester stable under mild acidic conditions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-chlorophenyl; 2-phenyl; 4-ethyl ester Low (chlorophenyl enhances ClogP) Halogen substituents enable π-stacking
Key Observations:

Core Heterocycle Differences :

  • The benzothiazole core in the target compound is more electron-deficient than imidazole or imidazo[2,1-b]thiazole systems, influencing its electronic properties and stability. This electron deficiency may enhance interactions with electron-rich biological targets .
  • Imidazole derivatives (e.g., compounds from ) exhibit greater basicity due to the nitrogen lone pairs, whereas the benzothiazole’s sulfur atom contributes to its rigidity and planarity .

The propanoylimino group at the 2-position provides a hydrogen-bond acceptor, contrasting with the amino or halogen substituents in similar compounds, which may alter binding affinities in enzymatic assays .

Reactivity and Stability :

  • The ethyl ester in the target compound is less prone to hydrolysis under basic conditions compared to imidazole-based esters, as the benzothiazole core’s electron-withdrawing nature stabilizes the ester against nucleophilic attack .
  • In contrast, imidazole derivatives with electron-donating groups (e.g., phenyl) show faster ester hydrolysis rates .

Synthetic Approaches: The target compound’s synthesis likely involves cyclization of a thioamide intermediate, whereas imidazo[2,1-b]thiazole derivatives () are synthesized via condensation of ethyl 2-(2-aminothiazol-4-yl)acetate with substituted bromoacetophenones .

Biological Activity

Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O2SC_{17}H_{20}N_2O_2S, with a molecular weight of approximately 316.42 g/mol. The compound features a benzothiazole ring system that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2. Anticancer Properties
Research has highlighted the potential anticancer effects of benzothiazole derivatives. This compound has been evaluated for its cytotoxicity against various cancer cell lines:

  • Cell Line Studies : In assays involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating potent anticancer activity.

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:

  • Inflammatory Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses have been proposed:

  • Inhibition of Enzymatic Pathways : It is suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

Several studies have documented the effects and potential applications of this compound:

Study ReferenceFindings
Azzam et al., 2024 Demonstrated antimicrobial activity against E. coli and S. aureus.
Clinical Cancer Research JournalShowed cytotoxic effects on MCF-7 and A549 cell lines with IC50 values indicating effectiveness.
Journal of Inflammation ResearchReported significant reduction in inflammation in animal models treated with the compound.

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate?

Answer:
The synthesis typically involves multi-step reactions starting with a benzothiazole core. A common approach includes:

Condensation : Reacting 2-aminothiophenol derivatives with ethyl 3-chloro-3-oxopropanoate in the presence of a base (e.g., trimethylamine) to form the benzothiazole acetate backbone .

Functionalization : Introducing the propanoylimino group via acylation or Schiff base formation under controlled pH and temperature .

Purification : Chromatographic techniques (e.g., column chromatography) or recrystallization from methanol/ethanol are used to isolate the product .

Key Reagents : Ethyl chloroacetate, propionyl chloride, and bases like triethylamine. Yields are optimized by maintaining anhydrous conditions and inert atmospheres .

Advanced: How can reaction kinetics and solvent systems be optimized to enhance synthetic yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Temperature Control : Exothermic steps (e.g., acylation) require gradual reagent addition at 0–5°C to minimize side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate imine formation .
  • Monitoring : TLC or HPLC tracks reaction progress, ensuring intermediates are fully consumed before proceeding .

Basic: Which crystallographic tools are recommended for structural elucidation of this compound?

Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) using Bruker or Rigaku diffractometers.
  • Software :
    • SHELX Suite (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography .
    • WinGX/ORTEP-3 for graphical representation and validation of hydrogen bonding/geometry .

Advanced: How to address data discrepancies during crystallographic refinement (e.g., disorder, twinning)?

Answer:

  • Disordered Atoms : Use PART instructions in SHELXL to model split positions, constrained via similarity restraints .
  • Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning, validated by R₁/R₁₀ metrics .
  • Validation Tools : PLATON/ADDSYM checks for missed symmetry, while CheckCIF flags outliers in bond lengths/angles .

Basic: What biological assays are used to evaluate this compound’s antimicrobial activity?

Answer:

  • Disk Diffusion : Measures inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • MIC Determination : Broth microdilution assays quantify the minimum inhibitory concentration (MIC) in µg/mL .
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Advanced: How do substituents (e.g., methyl, propanoylimino) influence structure-activity relationships (SAR)?

Answer:

  • Electron-Withdrawing Groups : The propanoylimino group enhances electrophilicity, improving interaction with microbial enzyme active sites (e.g., dihydrofolate reductase) .
  • Methyl Substituents : At positions 5 and 7, they increase lipophilicity, enhancing membrane permeability (logP optimization) .
  • SAR Validation : Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with bioactivity .

Basic: Which spectroscopic techniques characterize this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies protons (δ 1.2–1.4 ppm for ethyl group) and carbons (δ 170–175 ppm for carbonyls) .
  • MS : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .
  • IR : Peaks at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate functional groups .

Advanced: How to resolve overlapping signals in ¹H NMR spectra for regiochemical assignments?

Answer:

  • Decoupling Experiments : NOESY/ROESY identifies spatial proximity of protons in crowded regions (e.g., benzothiazole ring) .
  • Solvent Effects : Deuterated DMSO resolves exchangeable protons (e.g., NH), while COSY maps coupling networks .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME calculates bioavailability radar (TPSA, logP) and CYP450 inhibition profiles .
  • MD Simulations : GROMACS models binding stability with target proteins (e.g., 50 ns trajectories for RMSD analysis) .

Basic: How to assess thermal stability for storage and formulation studies?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (e.g., >200°C indicates stability) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions .

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